An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-fluorobenzylamine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-fluorobenzylamine
This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of 2-Amino-6-fluorobenzylamine (CAS No. 175277-93-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its use as a key building block in medicinal chemistry and organic synthesis.
Introduction: The Significance of Fluorinated Benzylamines in Modern Drug Discovery
2-Amino-6-fluorobenzylamine is an organic compound featuring a benzylamine backbone substituted with an amino group at the 2-position and a fluorine atom at the 6-position of the benzene ring[1]. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a bifunctional molecule with two reactive amino groups and the influential fluorine substituent, 2-Amino-6-fluorobenzylamine serves as a valuable intermediate in the synthesis of complex heterocyclic systems and other novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-6-fluorobenzylamine is paramount for its effective handling, reaction optimization, and analytical characterization.
General and Physical Properties
There is some discrepancy in the reported physical state of 2-Amino-6-fluorobenzylamine, with some suppliers listing it as a liquid and others as a solid[1][2]. This suggests that it may be a low-melting solid or exist as a supercooled liquid. It is typically described as a colorless to pale yellow substance[1].
| Property | Value | Source(s) |
| CAS Number | 175277-93-7 | [3] |
| Molecular Formula | C₇H₉FN₂ | [3] |
| Molecular Weight | 140.16 g/mol | [3] |
| Boiling Point | 78-80 °C at 0.8 mm Hg | [2] |
| Density | 1.191 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.57 | [4] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Melting Point | Not available | [3] |
Acidity and Basicity
The presence of two amino groups, a primary aromatic amine and a primary benzylic amine, confers basic properties to the molecule. The predicted pKa of the conjugate acid is approximately 9.17, which is primarily influenced by the more basic benzylic amine.
Solubility
This protocol outlines a standardized procedure for determining the equilibrium solubility of 2-Amino-6-fluorobenzylamine in various solvents.
Figure 1: Workflow for the determination of solubility using the shake-flask method.
Spectral Characterization
Detailed experimental spectra for 2-Amino-6-fluorobenzylamine are not widely published. The following interpretations are based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, benzylic, and amino protons.
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Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
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Benzylic Protons (-CH₂NH₂, δ ~3.8 ppm): A singlet or a narrowly split multiplet corresponding to the two benzylic protons.
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Amino Protons (-NH₂): Two broad singlets, one for the aromatic amine and one for the benzylic amine, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the amino and fluorine substituents. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
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Benzylic Carbon (-CH₂NH₂, δ ~45 ppm): A single peak for the benzylic carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amino and aromatic functionalities.
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N-H Stretching (3200-3500 cm⁻¹): Two distinct sets of bands corresponding to the symmetric and asymmetric stretching vibrations of the primary aromatic and benzylic amino groups.
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C-N Stretching (1250-1350 cm⁻¹): Absorption bands in this region will correspond to the stretching of the carbon-nitrogen bonds.
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C-F Stretching (1000-1400 cm⁻¹): A strong absorption band characteristic of the carbon-fluorine bond.
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Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands in this region are indicative of the benzene ring.
Analytical Methodologies
Proposed High-Performance Liquid Chromatography (HPLC) Method
Due to the presence of primary amine groups and a UV-active aromatic ring, a reversed-phase HPLC method with UV detection is highly suitable. Derivatization can be employed to enhance sensitivity and selectivity.
Figure 2: Proposed workflow for the HPLC analysis of 2-Amino-6-fluorobenzylamine.
Causality behind Experimental Choices:
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C18 Column: The nonpolar stationary phase is ideal for retaining the moderately polar analyte.
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Acetonitrile/Water Gradient: This mobile phase system allows for the effective elution of the analyte while separating it from potential impurities.
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Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the basic amine functional groups.
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UV Detection at 254 nm: The aromatic ring provides strong absorbance at this wavelength, allowing for sensitive detection.
-
OPA/FMOC Derivatization: These reagents react with primary amines to form highly fluorescent adducts, significantly lowering the limit of detection if required.
Proposed Gas Chromatography (GC) Method
For GC analysis, derivatization is necessary to increase the volatility and thermal stability of the molecule.
Proposed Protocol:
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Derivatization: React a known amount of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an appropriate solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70 °C) for 30 minutes.
-
GC System:
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Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
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Rationale: Silylation of the primary amino groups replaces the active hydrogens with nonpolar trimethylsilyl groups, which reduces intermolecular hydrogen bonding and increases volatility, making the compound amenable to GC analysis.
Applications in Drug Discovery and Organic Synthesis
2-Amino-6-fluorobenzylamine is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its utility is highlighted in the patent literature as an intermediate for pharmacologically active agents. For instance, related fluorobenzylamines are key components in the synthesis of compounds with potential therapeutic applications, including treatments for neurological disorders and infectious diseases. While a specific marketed drug directly synthesized from 2-Amino-6-fluorobenzylamine is not prominently documented, its structural motifs are present in numerous developmental candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-6-fluorobenzylamine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage[5][6].
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-Amino-6-fluorobenzylamine is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. While a complete, experimentally verified dataset for all its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics and offers robust, scientifically grounded protocols for its analysis and further investigation. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this valuable compound in their discovery and development endeavors.
References
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MSDS of 2-amino-6-fluorobenzylamine. (2010, June 14). Capot Chemical Co., Ltd. Retrieved January 4, 2026, from [Link]
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Chemsrc.com. (2025, February 5). 2-amino-6-fluorobenzylamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved January 4, 2026, from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-AMINO-6-FLUORO-N-PHENYLBENZAMIDE. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). EP0199951A2 - Process for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino) pyridine and of 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino) pyridine.
- Google Patents. (n.d.). US4785110A - Process for the production of 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine.
- Google Patents. (n.d.). DE3677042D1 - METHOD FOR PRODUCING 2-AMINO-3-NITRO-6- (4-FLUOR-BENZYL-AMINO) -PYRIDINE AND 2-AMINO-3-CARBETHOXYAMINO-6.
Sources
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